molecular formula C21H16BrN3O B4926905 3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B4926905
M. Wt: 406.3 g/mol
InChI Key: UCMWEBSFQHHFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic small molecule based on the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry. This scaffold is recognized for its diverse biological activities and is a key structural component in several approved pharmaceuticals . The specific substitution pattern of this compound, featuring a 3-bromobenzamide group, suggests its potential utility as a versatile building block in organic synthesis and drug discovery programs. The imidazo[1,2-a]pyridine core is extensively investigated for its affinity towards the benzodiazepine receptors, with some derivatives demonstrating high affinity and selectivity for both central and peripheral types . Furthermore, recent studies highlight this scaffold's strong potential in central nervous system (CNS) drug discovery, particularly for Alzheimer's disease. Research indicates that derivatives can act as cholinesterase inhibitors, targeting both the catalytic anionic site and peripheral anionic site (PAS) of the enzymes, which is a key therapeutic strategy . The structural features of this compound make it a candidate for use in in silico studies, molecular docking, and the development of new therapeutic agents targeting CNS disorders. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMWEBSFQHHFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the reaction of 2-aminopyridine with α-bromoketones under specific conditions[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The reaction conditions often include the use of toluene or ethyl acetate as solvents, and the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization[{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...[{{{CITATION{{{_2{Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine ...](https://link.springer.com/article/10.1007/s10593-022-03076-9).

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Bromination reactions can be carried out using bromine (Br2) in solvents like chloroform (CHCl3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of other brominated derivatives or substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromo group makes it a valuable reagent for further functionalization.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine: In the medical field, this compound has been investigated for its potential use in treating diseases such as cancer and chronic myeloid leukemia (CML). Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromo group and the imidazo[1,2-a]pyridine core are key to its activity. These interactions can modulate signaling pathways, leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Crystallographic Insights

The imidazo[1,2-a]pyridine core is nearly planar, facilitating π-π stacking interactions. Key structural variations among analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound 7-methyl, 2-phenyl, 3-(3-bromobenzamide) 327.4 Bromo substituent on benzamide
ZINC33268577 Pyrido[1,2-a]pyrimidin-2-yl, 3-bromobenzamide 372.2 Pyrido-pyrimidine core vs. imidazo-pyridine
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide 8-bromo, 4-fluoro, phenyl N/A Fluorophenyl substitution, bromo at position 8
(E)-4-[N-(7-Methyl-2-Phenylimidazo[1,2-a]Pyridin-3-yl)Carboximidoyl]Phenol Phenol group instead of benzamide 327.38 Carboximidoyl-phenol vs. benzamide
2-Bromo-N-{2,7-Dimethyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}Benzamide Pyrido-pyrimidinone core, 2,7-dimethyl 372.2 Oxo group and pyrimidinone ring
  • Crystallography : The target compound’s imidazo[1,2-a]pyridine core forms a dihedral angle of 64.97° with the phenyl ring, influencing molecular conformation and target binding . In contrast, analogues like ZINC33268577 adopt a pyrido-pyrimidine scaffold, altering steric and electronic properties .
VEGFR-2 Inhibition

The target compound and ZINC33268577 share a Shape Tanimoto score of 0.803 , indicating similar molecular geometries . However, the Color Tanimoto score (0.256) highlights divergent chemical groups, suggesting distinct binding modes. The bromo substituent in the target may enhance hydrophobic interactions, while ZINC33268577’s pyrido-pyrimidine core could improve ATP-binding site affinity .

Anti-Inflammatory Activity

Imidazo[1,2-a]pyridine derivatives with trifluoromethyl or methoxy groups (e.g., N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide) exhibit superior anti-inflammatory activity compared to the bromo-substituted target compound, likely due to enhanced electron-withdrawing effects and solubility .

Physicochemical Properties

  • Solubility: The target compound has low water solubility (2 µg/mL) , whereas derivatives with hydroxyl or methoxy groups (e.g., (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol) show improved solubility due to polar substituents .

Biological Activity

3-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

  • Chemical Formula : C14H12BrN3O
  • Molecular Weight : 287.15 g/mol
  • CAS Number : 477886-77-4

The compound exhibits significant biological activity primarily through its interaction with various molecular targets:

  • CDK Inhibition : It has been identified as a potential cyclin-dependent kinase (CDK) inhibitor, which plays a crucial role in regulating the cell cycle. This inhibition can lead to reduced cell proliferation, making it a candidate for cancer therapy.
  • GABA Receptor Modulation : The compound may also modulate GABA_A receptors, influencing neuronal activity and potentially providing neuroprotective effects.

Research indicates that compounds within the imidazo[1,2-a]pyridine class possess diverse biochemical properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), highlighting their potential as anti-infective agents.
  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells, showcasing its antiproliferative properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionInhibits cell cycle progression
AntimicrobialEffective against MDR-TB and XDR-TB
AntiproliferativeReduces proliferation in cancer cell lines
GABA_A ModulationPotential neuroprotective effects

Case Study: Anticancer Activity

In a study evaluating various imidazo[1,2-a]pyridine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM in HeLa cells. This suggests that the compound could serve as a lead structure for developing new anticancer therapies .

Case Study: Antimycobacterial Activity

Another study focused on the compound's efficacy against Mycobacterium tuberculosis. The results showed that it inhibited bacterial growth at concentrations as low as 5 µg/mL, indicating strong potential for treating tuberculosis infections resistant to conventional therapies .

Q & A

Q. Q1. What synthetic routes are employed to prepare 3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via amide bond formation between 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine and 3-bromobenzoyl chloride. Key steps include:

  • Reaction Conditions : Stirring in dry dichloromethane with a base (e.g., triethylamine) at 0–5°C to room temperature for 12–24 hours .
  • Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
  • Characterization :
    • ¹H/¹³C NMR : Peaks for the imidazopyridine core (δ 7.8–8.2 ppm aromatic protons), bromobenzamide (δ 7.3–7.6 ppm), and methyl groups (δ 2.5 ppm) .
    • LC-MS : Molecular ion peak at m/z 422.2 [M+H]⁺ confirms molecular weight (C₂₁H₁₆BrN₃O).

Advanced Consideration : Optimizing reaction yields using microwave-assisted synthesis (e.g., 80°C, 30 min) to reduce side products .

Crystallography & Structural Analysis

Q. Q2. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer :

  • X-ray Diffraction : Single crystals grown via slow evaporation (e.g., ethanol/dichloromethane). Data collected on a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solved using SHELXS-97 and refined with SHELXL-2014 .
  • Key Interactions :
    • Hydrogen Bonds : O–H···N between benzamide carbonyl and imidazopyridine N-atoms (d = 2.89 Å) .
    • C–H···π Interactions : Between phenyl rings (distance ~3.4 Å), forming dimeric units .
  • Packing Motifs : Layers parallel to the (101) plane stabilized by O–H···N and C–H···π interactions .

Q. Q3. How is this compound evaluated for kinase inhibitory activity, and what computational tools predict its binding affinity?

Methodological Answer :

  • Kinase Assays : Conducted using recombinant kinases (e.g., BTK, EGFR) in ATP-competitive assays. IC₅₀ values determined via fluorescence polarization .
  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Target PDB : 4YPL (BTK) or 1M17 (EGFR).
    • Key Interactions : Bromine forms halogen bonds with kinase hinge residues (e.g., BTK Met477), while the benzamide carbonyl interacts via H-bonds .

Advanced Analysis : Compare binding free energies (ΔG) with analogs (e.g., 3-chloro derivative) using MM/GBSA calculations .

Structure-Activity Relationship (SAR)

Q. Q4. How does the bromine substituent impact biological activity compared to chloro/fluoro analogs?

Methodological Answer :

  • SAR Studies :
    • Bioactivity : Bromine’s higher electronegativity and van der Waals radius enhance target binding (e.g., BTK IC₅₀ = 0.12 µM vs. 0.35 µM for chloro analog) .
    • Solubility : LogP increases with bromine (LogP = 3.8 vs. 3.2 for fluoro), reducing aqueous solubility but improving membrane permeability .

Q. Q5. How are overlapping NMR signals resolved for the imidazopyridine core and benzamide groups?

Methodological Answer :

  • 2D NMR : COSY and HSQC spectra differentiate aromatic protons. For example, H-2 (imidazopyridine) couples with H-3 (δ 8.1 ppm) in COSY .
  • Deuterated Solvents : DMSO-d₆ resolves exchangeable NH protons (δ 10.2 ppm) .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) reduces signal broadening from restricted rotation .

Formulation Challenges

Q. Q6. What strategies improve the bioavailability of this compound given its low solubility?

Methodological Answer :

  • Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance solubility (e.g., 45 mg/mL in 20% PEG-400) .
  • Nanoparticles : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
  • Salt Formation : Screen with HCl or sodium citrate to improve crystallinity and dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.